Fulvestrant Impurity 3
Description
Properties
CAS No. |
1621885-81-1 |
|---|---|
Molecular Formula |
C30H44O7S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(7S,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-methylsulfonyloxynonyl)-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H44O7S/c1-20(31)37-27-15-14-26-28-23(16-17-30(26,27)2)22-13-12-21(32)19-25(22)29(33)24(28)11-9-7-5-4-6-8-10-18-36-38(3,34)35/h12-13,19,23-24,26-28,32H,4-11,14-18H2,1-3H3/t23-,24+,26+,27+,28+,30+/m1/s1 |
InChI Key |
PPNZSZPRKBUZJE-GYKPOOFLSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Structural Elucidation and Comprehensive Characterization of Fulvestrant Impurity 3
Molecular Formula and Molecular Weight Determination of Fulvestrant (B1683766) Impurity 3
The fundamental identity of a chemical compound begins with its molecular formula and molecular weight. For Fulvestrant Impurity 3, these have been established as C30H44O7S. nih.gov This formula indicates a composition of 30 carbon atoms, 44 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom.
Based on this molecular formula, the calculated molecular weight is approximately 548.73 g/mol . nih.gov Some sources may report a slightly different value, such as 548.74 g/mol , due to minor variations in isotopic abundance considerations. cymitquimica.com
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C30H44O7S | nih.gov |
| Molecular Weight | 548.73 g/mol | nih.gov |
Advanced Spectroscopic and Spectrometric Characterization Techniques
To move from a molecular formula to a definitive chemical structure, a suite of advanced analytical techniques is employed. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. While specific spectral data for this compound is not extensively published in publicly accessible literature, the general approach to characterizing Fulvestrant and its impurities is well-established and would involve the following techniques.
Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR, 13C-DEPT, COSY, NOESY, HSQC, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. A complete NMR analysis for a compound like this compound would involve a series of experiments:
1H NMR (Proton NMR): This would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling.
13C NMR (Carbon-13 NMR): This technique identifies the number of non-equivalent carbon atoms in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help in distinguishing between CH, CH2, and CH3 groups.
COSY (Correlation Spectroscopy): A 2D NMR technique that shows which protons are coupled to each other.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about protons that are close to each other in space, which is crucial for determining stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D techniques correlate proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the carbon skeleton.
Pharmaceutical ingredient suppliers often provide detailed Certificates of Analysis (CoA) that include this type of characterization data for their reference standards. daicelpharmastandards.comsynzeal.comsynthinkchemicals.com
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities in a drug substance. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, further validating its molecular formula.
Infrared Spectroscopy (IR, FT-IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and sulfonyl (S=O) groups, which are consistent with its proposed structure.
Other Definitive Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a quantitative technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The results of elemental analysis for this compound would be expected to align with the calculated percentages from its molecular formula, C30H44O7S. This provides an independent verification of the compound's elemental composition.
Stereochemical Aspects and Isomeric Forms of this compound
The biological activity of complex molecules like Fulvestrant and its impurities is often highly dependent on their stereochemistry. The structure of Fulvestrant itself contains several stereocenters.
The available data for this compound indicates a specific stereochemistry, denoted as 'ABSOLUTE' in some databases. nih.gov The InChI (International Chemical Identifier) string, InChI=1S/C30H44O7S/c1-20(31)37-27-15-14-26-28-23(16-17-30(26,27)2)22-13-12-21(32)19-25(22)29(33)24(28)11-9-7-5-4-6-8-10-18-36-38(3,34)35/h12-13,19,23-24,26-28,32H,4-11,14-18H2,1-3H3/t23-,24+,26+,27+,28+,30+/m1/s1, also defines the specific stereochemical configuration of the molecule. nih.gov
It is crucial to distinguish this compound from other potential isomers, such as diastereomers or enantiomers, as these may have different toxicological or pharmacological profiles. For instance, the R and S enantiomers of Fulvestrant are recognized as distinct chemical entities. daicelpharmastandards.com The comprehensive characterization of any impurity must therefore include a definitive assignment of its stereochemistry.
Formation Mechanisms and Degradation Pathways of Fulvestrant Impurity 3
Origins of Impurities in Pharmaceutical Substances
Impurities in pharmaceutical products are unintended chemical substances that are not the active pharmaceutical ingredient (API) or excipients. daicelpharmastandards.com Their origins can be broadly categorized into raw material impurities, process-related impurities stemming from the manufacturing process, and degradation products formed during storage. daicelpharmastandards.com
Process-Related Impurities from Fulvestrant (B1683766) Synthesis Pathways
The manufacturing process of Fulvestrant involves a complex, multi-stage synthesis. europa.eu During this process, various chemical reactions and purification steps are employed, each with the potential to generate impurities. daicelpharmastandards.com Reports indicate that as many as thirty-four potential synthetic and degradation impurities can arise from the synthesis route of Fulvestrant. europa.eu
The synthesis of Fulvestrant often involves the stereoselective 1,6-addition of an organocuprate to a steroidal dienone. researchgate.netresearchgate.net Side reactions or incomplete reactions during this critical step can introduce impurities. rsc.org One synthetic route describes the reaction of a Fulvestrant intermediate, isothiourea hydrobromide, in an alkaline environment, which can lead to the formation of a disulfide impurity. google.com This disulfide can then be carried through to the final product in the form of a sulfoxide (B87167) or sulfone, impacting the quality of the drug. google.com The control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize the formation of these process-related impurities. researchgate.net
Degradation Products of Fulvestrant
Fulvestrant, like many complex organic molecules, can degrade over time or when exposed to certain environmental conditions. daicelpharmastandards.com These degradation products constitute a significant class of impurities. The metabolism of Fulvestrant itself involves pathways such as oxidation and aromatic hydroxylation. drugbank.com One of the known degradation products is Fulvestrant sulphone, which can form through oxidation. europa.eu The manufacturing process for the finished product is often carried out under an inert nitrogen atmosphere to minimize the formation of such oxidative degradation products. europa.eu
Specific Degradation Pathways Leading to Fulvestrant Impurity 3 Formation
To understand the potential for impurity formation during the shelf life of a drug product, regulatory guidelines recommend forced degradation studies. d-nb.info These studies involve subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. d-nb.infoimpactfactor.org
Forced Degradation Studies (Acidic, Alkaline, Oxidative, Photolytic, Thermal Stress Conditions)
Forced degradation studies on Fulvestrant have been performed under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal and photolytic stress. d-nb.inforesearchgate.net These studies are instrumental in establishing the intrinsic stability of the molecule and identifying its degradation pathways. d-nb.info
Under these stress conditions, Fulvestrant has been shown to degrade, leading to the formation of various degradation products. d-nb.infoimpactfactor.org The specificity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is validated by demonstrating that the degradation products are well-resolved from the parent drug peak. researchgate.net While these studies confirm the degradation of Fulvestrant, the specific identification and structural elucidation of every resulting impurity, including this compound, under each stress condition are not always fully detailed in general publications.
| Stress Condition | Observation |
| Acidic Hydrolysis | Degradation of Fulvestrant observed. d-nb.infoimpactfactor.orgresearchgate.net |
| Alkaline Hydrolysis | Degradation of Fulvestrant observed. d-nb.infoimpactfactor.orgresearchgate.net |
| Oxidative (e.g., H₂O₂) | Degradation of Fulvestrant observed. d-nb.infoimpactfactor.orgresearchgate.net |
| Thermal | Degradation of Fulvestrant observed. d-nb.infoimpactfactor.orgresearchgate.net |
| Photolytic | Degradation of Fulvestrant observed. d-nb.info |
Identification of Precursors and Intermediates in Impurity 3 Formation
The formation of any impurity is a chemical transformation that proceeds through one or more precursor molecules and potentially transient intermediates. Identifying these precursors is key to controlling the formation of the final impurity. In the context of Fulvestrant synthesis, intermediates that are not fully converted to the desired product or that participate in side reactions can become impurities or precursors to other impurities. researchgate.netgoogle.com
For example, the isothiourea hydrobromide intermediate in one synthetic pathway can form a disulfide impurity in an alkaline environment, which is a precursor to sulfoxide and sulfone impurities in the final product. google.com While the direct precursors and intermediates leading specifically to this compound are not explicitly detailed in the reviewed literature, the general principles of impurity formation in multi-step organic syntheses suggest that it likely arises from a specific intermediate or a side reaction involving one of the reactants or intermediates in the Fulvestrant synthesis pathway. researchgate.netgoogle.com
Influence of Manufacturing Process Parameters on this compound Formation
The choice of oxidizing agent is a critical factor in the generation of this compound. Common oxidizing agents used in the synthesis of sulfoxides, such as hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄), have been shown to lead to the formation of the sulfone impurity. google.com The reaction conditions, including the concentration of the reagent and the reaction temperature, play a significant role in the level of impurity formed. For instance, the use of meta-chloroperbenzoic acid (mCPBA) has also been investigated.
The solvent system used during the oxidation reaction can also influence the formation of impurities. A mixture of water and acetone (B3395972) has been utilized in some oxidation processes. google.com The composition of the solvent can affect the solubility of the reagents and the intermediate species, thereby influencing the reaction kinetics and the selectivity of the oxidation.
Significant research has been focused on optimizing reaction conditions to minimize the formation of this compound, ensuring that its level remains below the stringent limits set by pharmacopeias, such as the USP monograph limit of less than 0.2%.
One successful approach involves the use of a specialized catalytic system. The use of beta-schardinger dextrin (B1630399) in combination with N-bromo-succinimide (NBS) in an acetone-water solvent system at a controlled temperature of 60°C has been shown to be highly effective, reducing the formation of the sulfone impurity to less than 0.1%. google.com This method provides a high degree of selectivity for the desired sulfoxide.
Another strategy to control the formation of Impurity 3 is to perform the oxidation at low temperatures. For example, using m-chloroperbenzoic acid (mCPBA) at 0°C can also yield less than 0.1% of the sulfone impurity. However, this method may be less commercially viable due to slower reaction kinetics.
Furthermore, processing under an inert atmosphere, such as nitrogen, has been shown to minimize the formation of this oxidative degradation product during the manufacturing of the final drug product. europa.eu
The following table summarizes the impact of different oxidizing agents and conditions on the formation of this compound:
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Sulfone Impurity Yield (%) |
| Hydrogen Peroxide (H₂O₂) (2.5 eq) | 25 | 8 | 0.5 - 1.2 |
| Sodium Periodate (NaIO₄) (1.2 eq) | 40 | 6 | 1.8 - 3.5 |
| m-Chloroperbenzoic Acid (mCPBA) (1.5 eq) | 0 | 12 | < 0.1 |
| Beta-schardinger dextrin/NBS | 60 | - | < 0.1 |
Data synthesized from research findings.
Analytical Methodologies for Detection, Separation, and Quantification of Fulvestrant Impurity 3
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are central to the analytical workflow for profiling impurities in fulvestrant (B1683766). These techniques offer the high-resolution separation necessary to distinguish the active pharmaceutical ingredient (API) from structurally similar impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. waters.com This makes UPLC particularly well-suited for the demanding task of impurity profiling. waters.com
A rapid, stability-indicating UPLC method was developed for the quantification of fulvestrant in oil-based injections, capable of resolving all degradation impurities. researchgate.net This method employed an ACQUITY UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) with an isocratic mobile phase of water, acetonitrile, and methanol (B129727) (300:400:300 v/v/v) containing orthophosphoric acid. researchgate.netd-nb.info Detection was carried out at 220 nm with a flow rate of 0.3 mL/min, achieving a total run time of 6 minutes. researchgate.netd-nb.info The sensitivity of this method was demonstrated with a limit of detection (LOD) of 0.51 μg/mL and a limit of quantification (LOQ) of 1.54 μg/mL. researchgate.net
Table 2: UPLC Method Parameters for Fulvestrant Analysis
| Parameter | Details |
| Instrument | ACQUITY UPLC researchgate.net |
| Column | BEH Shield RP18 (50 mm x 2.1 mm, 1.7-µm) researchgate.netd-nb.info |
| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300 v/v/v) with 1.0 mL Orthophosphoric Acid researchgate.netd-nb.info |
| Flow Rate | 0.3 mL/min researchgate.netd-nb.info |
| Detection | PDA-UV at 220.0 nm researchgate.netd-nb.info |
| Run Time | 6 minutes researchgate.net |
Hyphenated Techniques for Enhanced Characterization and Quantification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the structural elucidation and sensitive quantification of impurities. ajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent hyphenated technique used in fulvestrant analysis. nih.gov It combines the separation power of LC with the mass-analyzing capability of MS, providing molecular weight information that is crucial for impurity identification. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it suitable for quantifying trace-level impurities and for pharmacokinetic studies. chromatographytoday.comnih.gov
Several LC-MS/MS methods have been developed for the determination of fulvestrant in biological matrices like rat plasma. nih.govresearchgate.netsci-hub.se One such method utilized an Agilent SB-C18 column with an isocratic elution and detected fulvestrant using multiple reaction monitoring (MRM) mode, achieving a low limit of quantitation of 0.05 ng/mL. nih.gov Another method for the simultaneous determination of fulvestrant and other breast cancer drugs in plasma used a Kinetex biphenyl (B1667301) column and ESI-MS/MS detection. mdpi.com While these methods focus on the parent drug, the principles are directly applicable to the characterization and quantification of impurities like Fulvestrant Impurity 3, especially when reference standards are available. The use of LC-MS is critical for identifying unknown impurities by providing their molecular weight, which is a starting point for full structural elucidation. nih.gov
HPLC-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of impurities, even at trace levels. Its high sensitivity and selectivity make it particularly suitable for analyzing complex matrices.
A sensitive and robust LC-MS/MS method can be developed for the determination of Fulvestrant and its impurities in various samples. nih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov For mass spectrometric detection, the analysis is often conducted in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net In the case of Fulvestrant analysis, negative ion mode is often employed. nih.govresearchgate.net
To quantify this compound, a specific ion transition would be established. For example, the parent drug Fulvestrant has been monitored using the transition m/z 605.5 → 427.5. nih.gov A deuterated internal standard, such as Fulvestrant-d3 (m/z 608.5 → 430.5), is often used to improve the accuracy and precision of quantification by correcting for matrix effects and variability during sample preparation. nih.govveeprho.com A similar approach would be applied to Impurity 3, requiring the identification of its unique mass and fragmentation pattern to establish a specific MRM transition for its reliable measurement.
UPLC-Photodiode Array (UPLC-PDA)
Ultra-Performance Liquid Chromatography (UPLC) combined with a Photodiode Array (PDA) detector is a widely used stability-indicating method for quantifying Fulvestrant and resolving its degradation impurities. d-nb.inforesearchgate.net The UPLC system utilizes columns with smaller particle sizes (e.g., 1.7-μm), leading to higher resolution, improved peak shapes, and significantly shorter run times compared to traditional HPLC. d-nb.inforesearchgate.net
A typical UPLC-PDA method for Fulvestrant and its impurities involves a reversed-phase column and a mobile phase consisting of a mixture of aqueous and organic solvents. d-nb.inforesearchgate.net The PDA detector monitors the absorbance over a range of wavelengths simultaneously (e.g., 200-400 nm), allowing for the detection of multiple components and assessment of peak purity. d-nb.info A specific wavelength, often around 220 nm or 225 nm, is selected for quantification based on the spectral characteristics of the analytes. d-nb.inforesearchgate.net
Table 1: Example UPLC-PDA Chromatographic Conditions for Fulvestrant Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | ACQUITY UPLC | d-nb.inforesearchgate.net |
| Column | ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) | d-nb.inforesearchgate.net |
| Mobile Phase | Water: Acetonitrile: Methanol (e.g., 300:400:300 v/v/v) with Orthophosphoric Acid | d-nb.inforesearchgate.net |
| Flow Rate | 0.3 mL/min | d-nb.inforesearchgate.net |
| Detection | PDA at 220 nm | d-nb.inforesearchgate.net |
| Injection Volume | 3.0 µL | d-nb.info |
| Column Temperature | 35 °C | researchgate.net |
Method Validation Parameters for this compound Analysis (ICH Q2(R1) Compliance)
Validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. ich.orgeuropa.eu For the quantification of this compound, the method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, limits of detection and quantification, accuracy, and precision. ich.orgfda.gov
Specificity and Selectivity (Peak Purity Assessment for Impurity 3)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and placebo components. ich.orgfda.gov
To establish specificity for the analysis of Impurity 3:
Blank and Placebo Analysis : Injections of a diluent blank and a placebo solution are performed to ensure that no interfering peaks are observed at the retention time of Impurity 3. d-nb.infotsijournals.com
Forced Degradation Studies : The drug product is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. d-nb.infonih.gov The analytical method must be able to separate the peak of Impurity 3 from any degradants formed and from the main Fulvestrant peak. ich.org
Peak Purity Assessment : When using a PDA detector, peak purity analysis is performed. The purity angle of the analyte peak should be less than the purity threshold, indicating that the peak is spectrally homogeneous and not co-eluted with other substances. d-nb.inforesearchgate.net For MS detection, specificity is confirmed by monitoring a unique mass transition for the impurity. nih.gov
Linearity and Calibration Curve for Quantification of Impurity 3
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. fda.gov For an impurity, the range typically covers from the reporting threshold to 120% of the specification limit. europa.eu
A calibration curve is constructed by plotting the peak area response against the corresponding concentration of an Impurity 3 reference standard. The relationship is evaluated using linear regression analysis. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. d-nb.infoekb.eg
Table 2: Example Linearity Data for an Impurity
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Example) |
|---|---|---|
| 50 | 0.5 | 15050 |
| 75 | 0.75 | 22540 |
| 100 | 1.0 | 30100 |
| 125 | 1.25 | 37450 |
| 150 | 1.5 | 45200 |
| Correlation Coefficient (r²) | 0.9995 |
Detection Limit (LOD) and Quantification Limit (LOQ) for this compound
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. fda.gov
These limits can be determined based on:
Signal-to-Noise Ratio : The concentration at which the analyte peak exhibits a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. nih.govloesungsfabrik.de
Calibration Curve Parameters : Calculated using the standard deviation (σ) of the y-intercepts of regression lines and the slope (S) of the calibration curve (LOD = 3.3 σ/S; LOQ = 10 σ/S). nih.gov
For Fulvestrant and its related substances, validated HPLC/UPLC methods have demonstrated high sensitivity, with LOQ values often in the range of sub-micrograms per milliliter. d-nb.infotsijournals.comnih.gov For instance, a UPLC-PDA method for Fulvestrant reported an LOQ of 1.54 µg/mL for the active ingredient, and methods for impurities would be expected to show similar or greater sensitivity. d-nb.inforesearchgate.net
Accuracy and Precision (Repeatability, Intermediate Precision, Ruggedness)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. fda.gov
Repeatability (Intra-day precision) : Assessed by analyzing a minimum of six independent preparations of a sample spiked with Impurity 3 at a specific concentration (e.g., 100% of the specification level) on the same day, by the same analyst, and on the same equipment. ich.orgeuropa.eu
Intermediate Precision (Ruggedness) : Evaluates the effect of random events on precision by varying factors such as the day of analysis, the analyst, and the equipment. europa.eud-nb.info
Accuracy is the closeness of the test results obtained by the method to the true value. fda.gov It is typically determined by applying the method to samples spiked with known amounts of the Impurity 3 reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). europa.euresearchgate.net The agreement between the amount added and the amount found is expressed as percent recovery.
Table 3: Example Accuracy and Precision Results for an Impurity
| Validation Parameter | Spiked Concentration (µg/mL) | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 0.75 (50%) | 99.5% | e.g., 90.0% - 110.0% |
| 1.50 (100%) | 101.2% | ||
| 2.25 (150%) | 100.8% | ||
| Precision (Repeatability, n=6) | 1.50 (100%) | %RSD = 0.8% | e.g., %RSD ≤ 10.0% |
| Precision (Intermediate) | 1.50 (100%) | %RSD = 1.2% |
Robustness of Analytical Methods for Impurity 3
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Fulvestrant and its related substances, including Impurity 3, robustness is a critical validation parameter established according to International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net
Research has focused on evaluating the robustness of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods by intentionally altering chromatographic conditions. d-nb.infojetir.org The goal is to ensure the method can consistently separate and quantify impurities like this compound without being compromised by minor operational variances.
Key parameters typically investigated during robustness studies include:
Flow Rate of the Mobile Phase: The flow rate is commonly adjusted by approximately ±0.2 mL/min from the nominal rate. For instance, a method with a set flow rate of 1.0 mL/min might be tested at 0.8 mL/min and 1.2 mL/min. jetir.org
Column Temperature: The effect of temperature variation is assessed by changing the column oven temperature, for example, by ±5°C. jetir.org
Mobile Phase Composition: The percentage of organic solvents (e.g., acetonitrile, methanol) in the mobile phase is slightly varied to test the method's resilience. d-nb.info
pH of the Mobile Phase Buffer: Minor adjustments to the pH of the buffer component are made to evaluate the impact on separation. impactfactor.org
Wavelength of Detection: The UV detector wavelength is altered slightly to ensure consistent quantification. impactfactor.org
The results of these variations are evaluated against system suitability criteria, such as the United States Pharmacopeia (USP) tailing factor, theoretical plates (plate count), and the relative standard deviation (%RSD) of the measurements. d-nb.infojetir.org A method is considered robust if these parameters remain within the predefined acceptance limits despite the induced changes.
Table 1: Example of Robustness Testing Parameters for Fulvestrant Analysis
| Parameter | Original Value | Variation | Observed Result (Example) |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Retention Time: 4.409 min, Theoretical Plates: 3984, Asymmetry: 1.35. jetir.org |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Retention Time: 2.957 min, Theoretical Plates: 3437, Asymmetry: 1.34. jetir.org |
| Column Temperature | 25°C | 20°C | Retention Time: 4.403 min, Theoretical Plates: 3955, Asymmetry: 1.36. jetir.org |
| Column Temperature | 25°C | 30°C | Retention Time: 2.958 min, Theoretical Plates: 3305. jetir.org |
Development of Stability-Indicating Methods for Fulvestrant and its Related Impurities
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is crucial for assessing the intrinsic stability of a drug and ensuring the quality of pharmaceutical formulations. d-nb.infonih.gov For Fulvestrant, several stability-indicating HPLC and UPLC methods have been developed and validated. nih.govresearchgate.net
The core of developing a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions as mandated by ICH guidelines. impactfactor.orgresearchgate.net These conditions are designed to accelerate the degradation of the drug, generating the likely degradation products that could form during manufacturing, storage, or administration.
The typical stress conditions applied to Fulvestrant include:
Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 2 N HCl) at elevated temperatures (e.g., 60°C). researchgate.net
Base Hydrolysis: Exposure to alkaline conditions, such as sodium hydroxide (B78521) (e.g., 0.5 N NaOH) at elevated temperatures. nih.govresearchgate.net
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 30% H₂O₂). nih.govresearchgate.net
Thermal Degradation: Exposing the drug to high temperatures (e.g., 70-80°C) for an extended period. d-nb.inforesearchgate.net
Photolytic Degradation: Exposing the drug to UV light. d-nb.inforesearchgate.net
Following forced degradation, the stressed samples are analyzed using the developed chromatographic method. The method is considered stability-indicating if it can successfully separate the main Fulvestrant peak from all the degradation product peaks, demonstrating specificity. d-nb.inforesearchgate.net The use of a photodiode array (PDA) detector is common, as it can help in assessing peak purity, ensuring that the main drug peak is not co-eluting with any degradants. d-nb.info Studies have confirmed the development of UPLC methods capable of resolving Fulvestrant from all its degradation impurities in oil-based injection formulations within a short run time. d-nb.inforesearchgate.net
Table 2: Summary of Forced Degradation Conditions for Fulvestrant
| Stress Condition | Reagent/Condition Details | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 2 N HCl, refluxed at 60°C for 1 hour. researchgate.net | Degradation observed. impactfactor.orgresearchgate.net |
| Base Hydrolysis | 0.5 N NaOH, refluxed at 60°C for 20 minutes. researchgate.net | Degradation observed. impactfactor.orgresearchgate.net |
| Oxidation | 30% H₂O₂, refluxed at 60°C for 30 minutes. researchgate.net | Significant degradation observed. nih.govresearchgate.net |
| Thermal | 70°C for 18 hours. d-nb.info | Degradation observed. d-nb.infoimpactfactor.org |
| Photolytic | Exposed to 1200 W/m² and 200 million lux hours. d-nb.info | Minor to no significant degradation reported in some studies. d-nb.info |
These validated methods are suitable for quality control and stability monitoring of Fulvestrant, ensuring that any impurities, including this compound, are accurately detected and quantified throughout the product's shelf life. researchgate.netresearchgate.net
Control Strategies and Impurity Profiling of Fulvestrant Impurity 3
Impurity Acceptance Criteria and Reporting Thresholds for Fulvestrant (B1683766) Impurity 3
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish stringent guidelines for the control of impurities in pharmaceutical products. veeprho.comvulcanchem.com These guidelines, particularly those from the International Council for Harmonisation (ICH), provide a framework for setting acceptance criteria and reporting thresholds for impurities. jpionline.orgeuropa.eupmda.go.jp
For new drug substances, the ICH Q3A guideline is of primary importance. jpionline.orgeuropa.eugmp-compliance.org It outlines the thresholds at which impurities must be reported, identified, and qualified. The reporting threshold is the level above which an impurity must be reported in the drug substance specification. vichsec.org The identification threshold is the level at which the structure of the impurity must be determined. vichsec.org The qualification threshold is the limit above which the biological safety of the impurity must be established. vichsec.org
While specific acceptance criteria for "Fulvestrant Impurity 3" are not publicly detailed, the general ICH thresholds provide a basis for control. These thresholds are typically based on the maximum daily dose of the drug.
Table 1: General ICH Q3A(R2) Thresholds for New Drug Substances europa.eu
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table presents generalized thresholds. Specific limits for Fulvestrant and its impurities are established based on toxicological studies and are part of the marketing authorization application. europa.eu
Manufacturers must adhere to these established limits to ensure the quality and safety of Fulvestrant. daicelpharmastandards.com The specifications for the drug product include limits for degradation products that are expected to form under recommended storage conditions. pmda.go.jp
Assessment of Overall Impurity Profile and Related Substances in Fulvestrant Products
A comprehensive assessment of the impurity profile is a regulatory requirement to ensure the quality and safety of Fulvestrant products. veeprho.comvulcanchem.com This involves identifying and quantifying all impurities present at levels of 0.1% or higher. jpionline.org
Potential Impurities: The synthesis of Fulvestrant can lead to numerous potential synthetic and degradation impurities. europa.eu These can include starting materials, by-products, intermediates, and degradation products. jpionline.org
Analytical Methods: Stability-indicating analytical methods, primarily HPLC, are developed and validated to separate and quantify all potential impurities and degradation products. researchgate.netd-nb.info These methods must be specific, linear, precise, and accurate. vulcanchem.comd-nb.info
Forced Degradation Studies: These studies are conducted under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to understand the degradation pathways of Fulvestrant and to ensure the analytical methods can detect all potential degradation products. d-nb.info
Regulatory Submissions: The marketing authorization application includes a detailed summary of the impurity profile, including test results from multiple batches. pmda.go.jpeuropa.eu A rationale is provided for the exclusion of impurities that are not degradation products. pmda.go.jp
Table 2: Common Analytical Techniques for Fulvestrant Impurity Profiling
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Primary method for separation and quantification of related substances and degradation products. veeprho.comvulcanchem.comresearchgate.net |
| HPLC with Photodiode Array (PDA) Detection | Provides spectral information to help in peak identification and purity assessment. researchgate.netd-nb.info |
| Gas Chromatography (GC) | Used for the analysis of volatile impurities and residual solvents. researchgate.net |
| Mass Spectrometry (LC-MS) | Used for the identification and structural elucidation of unknown impurities. veeprho.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural characterization of impurities. daicelpharmastandards.com |
By implementing these comprehensive control strategies and thoroughly assessing the impurity profile, manufacturers can ensure that Fulvestrant products consistently meet the required standards of quality, safety, and efficacy.
Synthesis and Application of Fulvestrant Impurity 3 Reference Standards
Methodologies for the Chemical Synthesis of Fulvestrant (B1683766) Impurity 3
The precise, industrial-scale synthesis methodologies for specific pharmaceutical impurities like Fulvestrant Impurity 3 (CAS: 1621885-81-1) are often proprietary. However, based on the known synthesis of Fulvestrant and the chemical structure of the impurity, plausible synthetic routes can be postulated. The synthesis of such standards is a crucial activity, often performed via custom synthesis by specialized manufacturers. chemicea.comsynthinkchemicals.com These processes can involve organic synthesis, isolation from degradation studies, or enrichment from bulk material followed by purification. daicelpharmastandards.comsynthinkchemicals.com
Fulvestrant's synthesis is a multi-stage process, and impurities can be introduced as by-products or degradation products. europa.euresearchgate.net For instance, the oxidation of the sulfide (B99878) in a precursor to a sulfoxide (B87167) is a key step where over-oxidation can lead to sulfone impurities (like Fulvestrant EP Impurity B). google.com The synthesis of a specific impurity like this compound would require a dedicated route, potentially starting from a shared intermediate with the main Fulvestrant synthesis or from a different starting material altogether.
The production of a reference standard for this compound would likely involve the following conceptual steps:
Route Design: Devising an efficient synthetic pathway considering starting material availability, scalability, and efficiency. chemicea.com
Synthesis and Purification: Executing the chemical reactions and employing purification techniques like chromatography to isolate the target impurity. daicelpharmastandards.comchemicea.com
Characterization: Thoroughly analyzing the synthesized compound to confirm its identity and purity.
Given that this compound has the molecular formula C30H44O7S, its structure differs from the Fulvestrant API (C32H47F5O3S). The synthesis would therefore involve precursors different from those used for the main API, specifically to construct the unique side chain and functional groups of the impurity. The process would be designed to yield a high-purity material suitable for use as a reference standard.
Table 1: Postulated Synthesis Approach for a Fulvestrant-Related Impurity
| Step | Description | Key Considerations |
| 1 | Starting Material Selection | Selection of a suitable steroidal precursor and a side-chain precursor. |
| 2 | Coupling Reaction | Joining the steroidal core with the side-chain via reactions like Grignard or cuprate (B13416276) addition. researchgate.netacs.org |
| 3 | Functional Group Modification | Introducing or modifying functional groups (e.g., oxidation, reduction) to match the impurity's structure. google.com |
| 4 | Purification | Isolation and purification of the final compound, typically using advanced chromatographic techniques. daicelpharmastandards.com |
Role of Impurity Reference Standards in Pharmaceutical Quality Control
Impurity reference standards are indispensable tools in the pharmaceutical industry, playing a pivotal role in ensuring the quality, safety, and efficacy of medications. researchgate.net These highly purified compounds serve as benchmarks for the identification and quantification of impurities within an API and the final drug product. europa.eu Adherence to impurity limits set by regulatory bodies like the FDA and EMA is mandatory for market authorization, making the use of well-characterized standards essential. researchgate.net
The use of impurity standards extends throughout the drug development lifecycle. In early development, they help in understanding potential degradation pathways and in the development of robust manufacturing processes. researchgate.net In routine quality control, they are used for batch release testing, ensuring consistency and quality from one batch to the next. researchgate.net
Calibration and System Suitability Testing for Analytical Methods
Before any sample analysis can be performed, the analytical system must be verified to be working correctly. This is achieved through calibration and system suitability testing (SST).
Calibration: Analytical instruments are calibrated using reference standards to ensure their measurements are accurate. For quantitative analysis, a calibration curve is often generated by preparing a series of standards at different concentrations. tsijournals.com This establishes a linear relationship between the concentration of the analyte and the instrument's response. x-mol.com
System Suitability Testing (SST): SST is an integral part of chromatographic methods and is performed before and sometimes during a sequence of analyses to ensure the system is performing within predefined parameters. tsijournals.comveeprho.com It verifies that the system is "fit for purpose" on that particular day. scirp.org A solution containing the main API and known impurities, often a system suitability mixture provided by pharmacopoeias like the USP or EP, is injected. drugfuture.comedqm.eu Key SST parameters for an HPLC method include:
Precision/Injection Reproducibility: A series of replicate injections of a standard solution are made to ensure the system provides consistent responses. The relative standard deviation (RSD) of the peak areas is calculated and must be below a certain limit (e.g., ≤2.0%). tsijournals.comdrugfuture.com
Resolution (R): This measures the degree of separation between two adjacent peaks (e.g., the API and an impurity). A minimum resolution value (e.g., R ≥ 1.5) ensures that the individual components can be accurately quantified. tsijournals.comdrugfuture.com
Tailing Factor (T): This measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak, which is desirable for accurate integration. An upper limit is usually set (e.g., T ≤ 1.5). drugfuture.com
Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates results in narrower, sharper peaks. A minimum value is often required (e.g., N ≥ 2500). tsijournals.com
Table 2: Example System Suitability Parameters for HPLC Analysis of Fulvestrant
| Parameter | Acceptance Criterion | Purpose |
| Injection Precision (%RSD) | ≤ 2.0% | Ensures the reproducibility of the injection system. tsijournals.com |
| Resolution (R) | ≥ 1.5 (between critical pairs) | Guarantees separation of the analyte from potential interferences. tsijournals.comdrugfuture.com |
| Tailing Factor (T) | ≤ 1.5 | Confirms peak symmetry for accurate area measurement. drugfuture.com |
| Theoretical Plates (N) | ≥ 2500 | Indicates good column efficiency and peak sharpness. tsijournals.com |
Failure to meet SST criteria requires troubleshooting and corrective action before any samples can be analyzed, ensuring the reliability of the resulting data. veeprho.com
Identification and Quantification of this compound
The primary application of a this compound reference standard is in the accurate identification and quantification of this specific impurity in samples of the Fulvestrant API or drug product. chemicea.com
Identification: In chromatographic techniques like HPLC, the identity of a peak in a sample chromatogram is confirmed by comparing its retention time to that of the highly purified reference standard, which is analyzed under the same conditions. drugfuture.com The specificity of the analytical method is crucial, ensuring that the peak corresponding to the impurity is free from interference from other components in the sample matrix, such as excipients or other impurities. tsijournals.comd-nb.info
Quantification: Once identified, the amount of this compound in a sample is measured. The reference standard is used to determine the concentration of the impurity based on the peak area response. researchgate.net A known concentration of the reference standard is injected, and its response factor (peak area per unit concentration) is used to calculate the amount of the impurity in the test sample. drugfuture.com The availability of a pure, well-characterized standard is critical for this process, as the accuracy of the quantification depends directly on the quality of the standard. synthinkchemicals.com Analytical methods are validated to have a limit of detection (LOD) and a limit of quantification (LOQ) that are sensitive enough to measure impurities at the levels required by regulatory guidelines. tsijournals.comnih.gov
Characterization of Reference Standards for this compound
A reference standard must be thoroughly characterized to confirm its identity, purity, and potency, ensuring it is a suitable benchmark for analytical testing. daicelpharmastandards.com This characterization is documented in a Certificate of Analysis (CoA), which accompanies the standard. synthinkchemicals.com A variety of orthogonal (different and complementary) analytical techniques are employed. daicelpharmastandards.com
Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the chemical structure of the compound, ensuring it is indeed this compound. daicelpharmastandards.com
Purity Assessment: Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are used to determine the purity of the standard. daicelpharmastandards.com This establishes the percentage of the main compound versus any residual impurities.
Other Properties: Additional tests may be performed, such as elemental analysis (to confirm the elemental composition), water content determination (e.g., by Karl Fischer titration), and residue on ignition (to measure inorganic impurities). drugfuture.com
Table 3: Analytical Techniques for the Characterization of a Reference Standard
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Determines purity and quantifies organic impurities. daicelpharmastandards.com |
| Mass Spectrometry (MS) | Confirms molecular weight and provides structural information. daicelpharmastandards.com |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Provides detailed information about the molecular structure and confirms identity. daicelpharmastandards.com |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the molecule. daicelpharmastandards.com |
| Water Content (Karl Fischer) | Quantifies the amount of water present in the material. drugfuture.com |
| Residue on Ignition | Measures the amount of non-volatile inorganic impurities. drugfuture.com |
This comprehensive characterization ensures that the reference standard for this compound is of the highest quality, providing confidence in the analytical results generated using it. synthinkchemicals.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Fulvestrant Impurity 3 in pharmaceutical formulations?
- Methodological Answer : Reverse-phase UPLC-PDA with a BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) is optimal for resolving this compound (sulfone impurity) from other degradation products and the main compound. System suitability tests, including peak purity analysis using software like Empower 3, should precede validation to ensure resolution and specificity . For quantification, calibrate with impurity standards (e.g., Fulvestrant EP Impurity B, CAS 98008-06-1) and validate linearity across a concentration range (e.g., 1–150% of the specification limit) .
Q. How can researchers validate chromatographic methods for this compound to meet regulatory standards?
- Methodological Answer : Follow ICH Q2(R1) and FDA guidelines for validation parameters:
- Specificity : Test against placebo, blank, and spiked impurity samples.
- Precision : Perform repeatability (intra-day) and intermediate precision (inter-day) studies with RSD ≤ 2%.
- Linearity : Use ≥5 concentration levels; correlation coefficient (r²) should exceed 0.994.
- Accuracy : Spike recovery experiments (80–120% range) with triplicate analyses .
Q. What are the key impurities associated with Fulvestrant, and how is Impurity 3 structurally distinct?
- Methodological Answer : this compound (sulfone impurity) is characterized by a sulfonyl group substitution at the C7 position of the steroid backbone, differentiating it from the parent compound and other impurities like bromo analogs or sterol dimers. Structural confirmation requires LC-MS-MS analysis (e.g., m/z data) and comparison with reference standards .
Advanced Research Questions
Q. How should forced degradation studies be designed to evaluate the stability of Fulvestrant and generate Impurity 3?
- Methodological Answer : Expose Fulvestrant to:
- Oxidative stress : 30% H₂O₂ at 60°C for 24 hours to induce sulfone formation.
- Hydrolytic stress : Acid (0.1M HCl) and alkali (0.1M NaOH) at 80°C for 8 hours.
- Photolytic stress : ICH Q1B-compliant light exposure.
Monitor degradation kinetics using UPLC-PDA and correlate impurity profiles with stress conditions. Include relative retention times (RRT) and relative response factors (RRF) for quantification .
Q. What challenges arise in structural elucidation of unknown impurities co-eluting with this compound?
- Methodological Answer : Co-elution with isobaric impurities (e.g., sterol dimers) can complicate MS-MS interpretation. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
